

Validating the Bioactivity of Synthetic CLE25 Peptide: A Comparative Guide

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Compound of Interest

Compound Name: CLE25 Peptide

Cat. No.: B15602921

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic **CLE25 peptide**'s performance, supported by experimental data. It details methodologies for key experiments and visualizes complex biological and experimental processes.

The CLAVATA3/EMBRYO-SURROUNDING REGION-RELATED 25 (CLE25) peptide is a plant signaling molecule crucial for regulating developmental processes and responses to environmental stress. As a root-derived signal, it travels to the leaves to modulate stomatal closure, enhancing drought resistance by influencing abscisic acid (ABA) accumulation. Furthermore, CLE25 is involved in the initiation of phloem and the development of the root meristem. Given its significant roles, the validation of synthetically produced CLE25 is paramount for its use in research and potential agricultural applications.

Synthesis and Purification of Synthetic CLE25 Peptide

The production of biologically active **CLE25 peptide** is achieved through chemical synthesis, followed by rigorous purification to ensure high purity for use in bioassays.

Experimental Protocol: Peptide Synthesis and Purification

1. Peptide Synthesis using Fmoc Solid-Phase Peptide Synthesis (SPPS):

The **CLE25 peptide**, with the amino acid sequence Arg-Arg-Val-Pro-Asn-Gly-Pro-Asp-Pro-Ile-His-Asn (RRVPNGPDPIHN) as described in studies on cotton, is synthesized on a solid support resin (e.g., Wang Resin). The synthesis follows the Fluorenylmethyloxycarbonyl (Fmoc) strategy.

- **Resin Preparation:** The synthesis begins by coupling the C-terminal amino acid (Asparagine) to the resin.
- **Chain Elongation:** Subsequent amino acids are added sequentially. Each cycle involves:
 - **Fmoc Deprotection:** Removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, typically using a solution of piperidine in dimethylformamide (DMF).
 - **Amino Acid Coupling:** Activation of the next Fmoc-protected amino acid and its coupling to the newly deprotected N-terminus. Common coupling reagents include DIC (N,N'-Diisopropylcarbodiimide) and Oxyma (Ethyl cyanohydroxyiminoacetate).
- **Cleavage and Deprotection:** Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed. This is typically achieved using a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers to prevent side reactions.

2. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

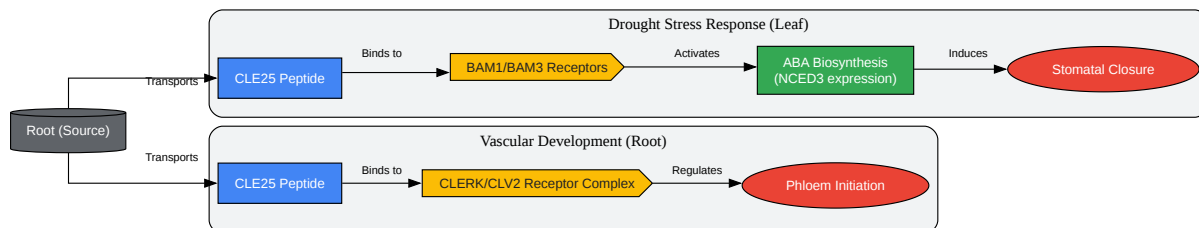
The crude peptide obtained after cleavage is purified to a high degree (>95%) using RP-HPLC.

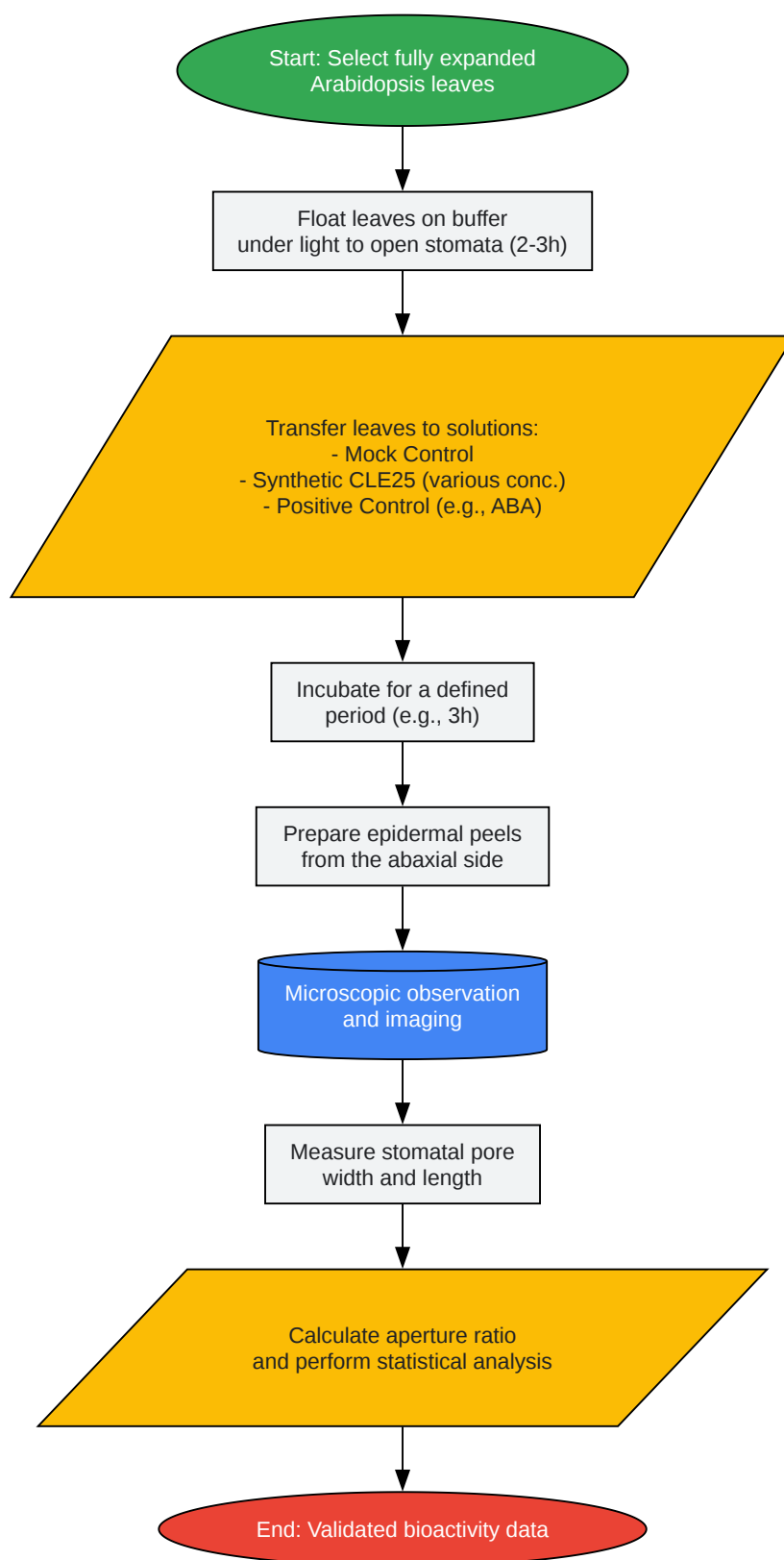
- **Principle:** RP-HPLC separates the target peptide from impurities based on hydrophobicity.
- **Stationary Phase:** A non-polar stationary phase, commonly a C18-modified silica column, is used.

- **Mobile Phase:** A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous solvent (e.g., water), both typically containing an ion-pairing agent like 0.1% TFA, is used to elute the peptides.
- **Fraction Collection and Analysis:** Fractions are collected as they elute from the column. The purity of the fractions containing the target peptide is assessed by analytical HPLC and mass spectrometry.
- **Lyophilization:** The pure fractions are pooled and lyophilized (freeze-dried) to obtain the final peptide as a stable, white powder.

The CLE25 Signaling Pathway

The biological effects of the **CLE25 peptide** are mediated through its interaction with specific cell surface receptors, initiating a downstream signaling cascade. In response to dehydration stress, CLE25 produced in the roots moves to the leaves and binds to BARELY ANY MERISTEM (BAM) receptors, such as BAM1 and BAM3. This interaction leads to an increase in the biosynthesis of the phytohormone abscisic acid (ABA), which in turn promotes stomatal closure to conserve water. In the context of vascular development, CLE25 is perceived by a receptor complex consisting of CLE-RESISTANT RECEPTOR KINASE (CLERK) and CLAVATA2 (CLV2), which regulates the initiation of phloem.





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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com

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